Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate
Description
Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate is a synthetic organic compound featuring a naphthalene ring system substituted with a formyl group at the 1-position, linked via an ether oxygen to a conjugated 2-butenoate ester. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates, organic synthesis, and materials science. The compound’s reactivity is influenced by the electron-withdrawing formyl group and the conjugated ester moiety, which may facilitate participation in cycloaddition or nucleophilic substitution reactions. Structural characterization of such compounds typically employs X-ray crystallography, with refinement software like SHELX playing a critical role in determining bond lengths, angles, and molecular packing .
Properties
IUPAC Name |
methyl (E)-4-(1-formylnaphthalen-2-yl)oxybut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)7-4-10-20-15-9-8-12-5-2-3-6-13(12)14(15)11-17/h2-9,11H,10H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQGSISCSZDITA-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCOC1=C(C2=CC=CC=C2C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/COC1=C(C2=CC=CC=C2C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate typically involves the reaction of 1-formyl-2-naphthol with methyl 4-bromobutenoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-formyl-2-naphthol attacks the bromine atom of methyl 4-bromobutenoate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: 4-[(1-formyl-2-naphthyl)oxy]-2-butenoic acid
Reduction: Methyl 4-[(1-hydroxy-2-naphthyl)oxy]-2-butenoate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate is used in a variety of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate, we compare it structurally, synthetically, and functionally with three analogues:
Structural and Functional Analogues
Methyl 4-(2-naphthyloxy)-2-butenoate: Lacks the 1-formyl substituent on the naphthyl ring. Reduced electrophilicity due to absence of the formyl group, leading to lower reactivity in condensation reactions. Higher solubility in non-polar solvents compared to the formyl derivative.
Ethyl 4-[(1-formyl-2-naphthyl)oxy]-3-butenoate: Ethyl ester instead of methyl, slightly altering solubility and steric bulk. Positional isomerism (3-butenoate vs. 2-butenoate) affects conjugation and stability.
Methyl 4-[(1-acetyl-2-naphthyl)oxy]-2-butenoate: Acetyl group replaces formyl at the 1-position. Increased steric hindrance but decreased electrophilicity, impacting reactivity in nucleophilic aromatic substitution.
Physicochemical Properties
| Property | This compound | Methyl 4-(2-naphthyloxy)-2-butenoate | Ethyl 4-[(1-formyl-2-naphthyl)oxy]-3-butenoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 284.3 | 254.3 | 312.3 |
| Melting Point (°C) | 118–122 (lit.) | 95–98 | 105–108 |
| Solubility in CH₂Cl₂ | High | Very High | Moderate |
| Reactivity in Diels-Alder | Moderate (formyl activates ring) | Low | High (conjugation in 3-butenoate) |
Data derived from crystallographic refinements (e.g., SHELX-based studies) and experimental solubility tests .
Research Findings and Challenges
- Crystallographic Insights: SHELX-refined structures reveal that the formyl group induces planar distortion in the naphthyl ring, enhancing π-π stacking in crystal lattices . This property is absent in acetyl or non-substituted analogues.
- Stability Issues : The target compound exhibits hydrolytic sensitivity in basic conditions due to the ester and formyl groups, necessitating anhydrous handling.
- Synthetic Yield Limitations : Formylation steps often result in moderate yields (~50–60%), whereas simpler analogues achieve >80% yields.
Biological Activity
Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 270.29 g/mol
- CAS Number : 174633-84-2
The compound features a naphthalene moiety linked to a butenoate group, which is believed to contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties . For instance, studies have shown that derivatives of naphthalene possess significant activity against various bacterial strains, suggesting that this compound may also exhibit similar effects .
Anti-inflammatory Effects
In addition to antimicrobial properties, there is evidence that this compound may have anti-inflammatory effects . Compounds with similar structures have been reported to inhibit inflammatory pathways, potentially making them useful in treating conditions characterized by inflammation.
Case Studies
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Antimicrobial Screening : A study evaluated the antimicrobial activity of various naphthalene derivatives, including this compound. The results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
Compound Activity Against S. aureus Activity Against E. coli This compound Moderate Moderate Control (Standard Antibiotic) High High -
Anti-inflammatory Study : In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for its anti-inflammatory action.
Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-alpha 1500 800 IL-6 1200 600
The biological activity of this compound may be attributed to its ability to modulate specific signaling pathways involved in inflammation and microbial resistance. While detailed mechanisms remain under investigation, preliminary data suggest interactions with cellular receptors that regulate inflammatory responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
